Triethyl aconitate

Description

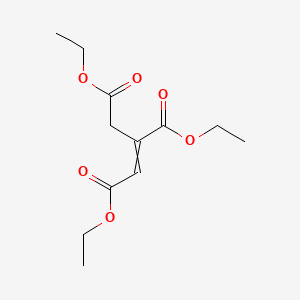

Structure

3D Structure

Properties

CAS No. |

5349-99-5 |

|---|---|

Molecular Formula |

C12H18O6 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

triethyl (Z)-prop-1-ene-1,2,3-tricarboxylate |

InChI |

InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7- |

InChI Key |

IDDWGDKSBYYEPL-CLFYSBASSA-N |

Isomeric SMILES |

CCOC(=O)C/C(=C/C(=O)OCC)/C(=O)OCC |

Canonical SMILES |

CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC |

Appearance |

Solid powder |

Other CAS No. |

5349-99-5 |

Pictograms |

Flammable |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Triethyl aconitate; AI3-11238; AI3 11238; AI311238 |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Triethyl Aconitate

Direct Esterification Approaches to Triethyl Aconitate

The most common method for synthesizing triethyl aconitate is the direct esterification of aconitic acid with ethanol (B145695). This reaction is typically catalyzed by an acid and involves the reaction of the three carboxylic acid groups of aconitic acid with three molecules of ethanol to form triethyl aconitate and water. The equilibrium nature of the Fischer esterification reaction necessitates strategies to drive the reaction towards the product side. masterorganicchemistry.com

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and purity of triethyl aconitate. Both homogeneous and heterogeneous catalysts have been investigated for this process.

Homogeneous catalysts, such as sulfuric acid, are effective in promoting the esterification of aconitic acid. researchgate.net However, their use can lead to challenges in separation and purification of the final product. Heterogeneous solid acid catalysts offer a more environmentally friendly alternative, as they can be easily recovered and reused. iupac.org Examples of solid acid catalysts that have been explored for esterification reactions include acidic ion-exchange resins and sulfated metal oxides. researchgate.netrsc.org

The optimization of reaction parameters plays a significant role in maximizing the conversion of aconitic acid to its triethyl ester. Key variables that are typically optimized include the molar ratio of ethanol to aconitic acid, catalyst loading, reaction temperature, and reaction time. researchgate.net Studies have shown that increasing the ethanol to acid molar ratio can shift the equilibrium towards the formation of the triester. masterorganicchemistry.com Similarly, optimizing the catalyst concentration is important, as an insufficient amount may lead to slow reaction rates, while an excessive amount can cause unwanted side reactions. researchgate.net The reaction temperature is another critical factor; higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. researchgate.net

A study on the esterification of aconitic acid with ethanol highlighted the following optimized conditions for achieving high conversion:

| Parameter | Optimized Value |

|---|---|

| Ethanol to Acid Molar Ratio | 5:1 |

| Catalyst Loading (% w/w) | 4.0 |

| Reaction Temperature (°C) | 77 |

| Reaction Time (hours) | 8.3 |

Under these conditions, a maximum acid conversion of nearly 90% was achieved. researchgate.net

Yield and Purity Enhancement Strategies

To enhance the yield and purity of triethyl aconitate, several strategies can be employed. One common approach is the removal of water produced during the esterification reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. By removing water, the equilibrium of the reaction is shifted towards the formation of the ester, leading to higher yields. masterorganicchemistry.com

Another strategy involves using a large excess of ethanol. masterorganicchemistry.com According to Le Chatelier's principle, increasing the concentration of one of the reactants will drive the reaction forward, thereby increasing the conversion of the limiting reactant, which in this case is aconitic acid.

Purification of the final product is typically achieved through distillation under reduced pressure. This method allows for the separation of the high-boiling triethyl aconitate from unreacted starting materials and lower-boiling byproducts. Careful control of the distillation conditions is necessary to obtain a product with high purity.

Transesterification Routes for Triethyl Aconitate Production

Transesterification offers an alternative route to triethyl aconitate, starting from a different ester of aconitic acid, such as trimethyl aconitate. This process involves the exchange of the alkoxy group of the starting ester with an ethoxy group from ethanol, in the presence of a catalyst. masterorganicchemistry.com

Mechanistic Investigations of Transesterification Reactions

The mechanism of transesterification can be either acid-catalyzed or base-catalyzed. masterorganicchemistry.com

The base-catalyzed mechanism involves the deprotonation of ethanol by a strong base to form a highly nucleophilic ethoxide ion. The ethoxide ion then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the original alkoxide group (e.g., methoxide) to yield triethyl aconitate. This mechanism is generally faster than the acid-catalyzed process but is sensitive to the presence of water and free acids. masterorganicchemistry.com

Integration of Biocatalysis and Chemical Synthesis in Aconitate Ester Production

A sustainable approach to the production of triethyl aconitate involves the use of biocatalysis for the synthesis of the precursor, aconitic acid. Microbial fermentation can be employed to produce aconitic acid from renewable feedstocks, which can then be chemically converted to triethyl aconitate via esterification.

Microbial Fermentation for Aconitic Acid Precursors

Several microorganisms, particularly filamentous fungi of the genus Aspergillus, are known to produce aconitic acid. Aspergillus terreus has been extensively studied and engineered for the production of aconitic acid. researchgate.netnih.gov These microorganisms can utilize various carbon sources, such as glucose, to produce aconitic acid through their metabolic pathways. google.com

The fermentation process involves cultivating the selected microbial strain in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration. google.com Metabolic engineering strategies have been employed to enhance the production of aconitic acid. For instance, by blocking the pathway for itaconic acid biosynthesis in an industrial itaconic acid-producing strain of Aspergillus terreus, researchers have successfully engineered a strain that accumulates cis-aconitic acid. researchgate.net Further heterologous expression of an aconitate isomerase can then convert the cis-aconitate to the desired trans-aconitic acid. researchgate.net

Through optimization of the fermentation process, significant titers of aconitic acid can be achieved. For example, in a demonstration-scale 20 m³ fermenter, an engineered Aspergillus terreus strain was able to produce trans-aconitic acid at a titer of 60 g/L. researchgate.net This biotechnologically produced aconitic acid can then be recovered from the fermentation broth and used as a starting material for the chemical synthesis of triethyl aconitate. mdpi.com

The following table summarizes typical conditions and yields for the microbial production of aconitic acid:

| Microorganism | Carbon Source | Fermentation Time (days) | Achieved Titer (g/L) |

|---|---|---|---|

| Engineered Aspergillus terreus | Glucose | Not specified | 60 |

| Aspergillus terreus CMI CC 281924 | Carbohydrate | 2-7 | >45 |

Enzymatic Transformations in Aconitate Synthesis

The synthesis of aconitic acid, the precursor to triethyl aconitate, is significantly influenced by enzymatic transformations that are central to microbial metabolism. These biocatalytic processes offer a route to producing aconitic acid, particularly the trans-isomer, from renewable feedstocks.

Key enzymes in this pathway are aconitase (aconitate hydratase) and aconitate isomerase. Aconitase is a primary enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, proceeding through a cis-aconitate intermediate. wikipedia.orgnih.govwikipedia.org While cis-aconitate is an intermediate in this process, the more thermodynamically stable trans-aconitic acid (TAA) is often the isomer that accumulates in biological systems. nih.gov

The interconversion between the geometric isomers is directly catalyzed by the enzyme aconitate isomerase, which facilitates the reversible isomerization of cis-aconitic acid and trans-aconitic acid. nih.govnih.govacs.org This enzymatic action is crucial for the biological production of TAA.

Leveraging these enzymatic pathways, metabolic engineering has enabled the microbial production of aconitic acid. Researchers have developed engineered strains of bacteria and fungi to accumulate TAA. One notable strategy involved modifying the industrial fungus Aspergillus terreus. By blocking the pathway for itaconic acid biosynthesis, an engineered strain was created that accumulates both cis- and trans-aconitic acid. nih.govresearchgate.net The production of TAA was further enhanced by the heterologous expression of an external aconitate isomerase gene in the fungus. This optimized cell factory was capable of producing TAA at a high titer. nih.govresearchgate.netresearchgate.net

Similarly, the bacterium Escherichia coli has been engineered to produce TAA from citrate by introducing and expressing the genes for both aconitate hydratase and aconitate isomerase. nih.gov Another bacterium, Pseudomonas sp. WU-0701, is a natural producer of aconitate isomerase and utilizes TAA as a carbon source. nih.gov

| Microorganism | Engineering Strategy | Precursor/Carbon Source | Product(s) | Titer Achieved | Reference(s) |

| Aspergillus terreus | Blocking itaconic acid biosynthesis pathway (deletion of cadA gene) | Not Specified | cis- and trans-aconitic acid | Not Specified | nih.govresearchgate.net |

| Aspergillus terreus | Heterologous expression of exogenous aconitate isomerase in the engineered strain | Not Specified | trans-aconitic acid (TAA) | 60 g/L | nih.govresearchgate.netresearchgate.net |

| Escherichia coli | Heterologous expression of aconitate isomerase and aconitate hydratase | Citrate | trans-aconitic acid (TAA) | Not Specified | nih.gov |

Chemical Reactivity and Derivatization Studies of Triethyl Aconitate

Ester Hydrolysis and Transesterification Kinetics

Ester hydrolysis and transesterification are fundamental reactions for esters, including triethyl aconitate, leading to the cleavage or exchange of ester bonds.

Ester Hydrolysis: The hydrolysis of esters generally yields the corresponding carboxylic acid and an alcohol epa.gov. For triethyl aconitate, this reaction would produce aconitic acid and ethanol (B145695). Ester hydrolysis can proceed via acid-catalyzed or base-catalyzed mechanisms epa.gov.

Base-Catalyzed Hydrolysis (Saponification): This pathway, often referred to as the BAc2 mechanism, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel an alkoxide ion, followed by proton transfer to yield the carboxylic acid (or its carboxylate salt in basic conditions) and alcohol epa.gov. This mechanism is generally irreversible under typical reaction conditions, especially when the alkoxide is a strong base.

Transesterification: Transesterification involves the exchange of the alcohol moiety of an ester with another alcohol. For triethyl aconitate, this would typically involve reaction with a different alcohol to form a new ester and ethanol. The mechanism is similar to hydrolysis but with an alcohol acting as the nucleophile instead of water or hydroxide. It proceeds via a nucleophilic acyl substitution pathway, where the incoming alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the original alcohol nih.gov.

Both hydrolysis and transesterification reactions can be significantly influenced by catalysts, which accelerate reaction rates by providing alternative, lower-energy pathways.

Acid Catalysis: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid, as well as solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), are effective in catalyzing esterification and transesterification reactions researchgate.netresearchgate.netacs.orggoogle.com. Acid catalysts protonate the carbonyl oxygen, making the ester more susceptible to nucleophilic attack libretexts.org. For instance, studies on the esterification of aconitic acid (the parent acid of triethyl aconitate) with n-butanol have shown that Amberlyst-15 can significantly increase conversion with rising temperature and catalyst loading researchgate.net.

Base Catalysis: Base catalysts, such as sodium alkoxides (e.g., sodium ethoxide), facilitate transesterification by generating a more potent nucleophile (an alkoxide ion) from the reacting alcohol, which then attacks the ester carbonyl . Alkali-catalyzed transesterification is widely used, for example, in biodiesel production, where it involves a three-step mechanism with diglycerides and monoglycerides (B3428702) as intermediates nih.govunl.edu.

Other Catalysts: Titanium-containing catalysts, including titanium halides and hydrated titanium oxides, have also been reported to catalyze esterification and transesterification reactions, offering advantages such as reduced alcohol dehydration and less corrosive conditions compared to strong mineral acids google.com.

Aza-Michael Addition Reactions of Aconitate Esters

Aconitate esters, including triethyl aconitate, are potent Michael acceptors due to their α,β-unsaturated carbonyl structure, making them highly reactive in aza-Michael addition reactions.

The aza-Michael addition is a 1,4-conjugate addition reaction where a nitrogen-centered nucleophile (an amine) adds to an electron-deficient alkene wikipedia.orgresearchgate.net. For aconitate esters, this involves the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated system wikipedia.org.

A notable aspect of aza-Michael additions involving primary amines and aconitate esters is the potential for a subsequent intramolecular cyclization. If an ester group is positioned at the γ-carbon relative to the double bond, the initially formed secondary amine adduct can undergo an autocatalyzed intramolecular amidation-cyclization. This leads to the formation of a stable 5-membered N-substituted pyrrolidone ring researchgate.netnih.govfrontiersin.orgresearchgate.net. This cascade reaction is well-documented for related bio-based monomers like dimethyl itaconate and trimethyl trans-aconitate nih.govfrontiersin.orgresearchgate.net.

The kinetics of these reactions can be remarkably fast. For instance, the aza-Michael addition between primary amines and trimethyl trans-aconitate can proceed quantitatively within minutes under ambient conditions nih.govfrontiersin.orgresearchgate.netnih.gov.

The substrate scope for aza-Michael additions with aconitate esters is broad, encompassing various amine types.

Amine Donors: Both primary and secondary amines can serve as Michael donors. Primary mono- or di-amines are particularly effective and can lead to the cascade cyclization products researchgate.netnih.govfrontiersin.orgresearchgate.net. Examples include the reaction of trimethyl trans-aconitate with para-xylylene diamine, leading to a tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) nih.govfrontiersin.orgresearchgate.net.

Aconitate Esters as Acceptors: While the provided search results frequently highlight trimethyl trans-aconitate and itaconic acid, triethyl aconitate, possessing a similar α,β-unsaturated triester structure, is expected to exhibit analogous reactivity as a Michael acceptor.

Product Characterization: The products of aza-Michael additions and subsequent cyclizations are typically characterized using spectroscopic techniques. For example, ¹H-NMR analysis has been successfully employed to confirm the completion of the aza-Michael addition reaction with trimethyl trans-aconitate by observing the reduction of specific signals nih.govfrontiersin.orgresearchgate.net. The resulting N-alkyl-pyrrolidone structures are of interest for their thermal stability and potential as monomers in polymerization reactions nih.govfrontiersin.orgresearchgate.net.

An example of reaction conditions and outcomes for aza-Michael addition of trimethyl trans-aconitate is presented in Table 1.

Table 1: Representative Aza-Michael Addition of Trimethyl trans-Aconitate

| Michael Acceptor | Michael Donor | Conditions | Reaction Time | Conversion/Yield | Product Type | Reference |

| Trimethyl trans-Aconitate | Primary mono- or di-amines | Room temperature, no catalyst (in methanol) | Minutes | Quantitative | N-alkyl-pyrrolidone structures (via cascade) | nih.govfrontiersin.orgresearchgate.net |

| Trimethyl trans-Aconitate | para-xylylene diamine | Room temperature, deuterated methanol (B129727) | 1 minute | Completed | Tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) | nih.govfrontiersin.orgresearchgate.net |

The aza-Michael addition reactions of aconitate esters, particularly with primary amines, exemplify several green chemistry principles.

Catalyst-Free and Mild Conditions: These reactions often proceed quantitatively at room temperature and, significantly, may not require a catalyst nih.govfrontiersin.orgresearchgate.netnih.gov. This eliminates the need for potentially hazardous or costly catalysts and reduces energy consumption.

High Atom Economy: As addition reactions, aza-Michael additions typically exhibit high atom economy, meaning most atoms from the reactants are incorporated into the final product, minimizing waste wikipedia.org.

Green Solvents: The reactions can be performed effectively in green solvents such as methanol nih.govfrontiersin.org. The use of polyethylene (B3416737) glycol (PEG-400) has also been shown to drastically reduce reaction times and increase yields for aza-Michael reactions of other α,β-unsaturated esters, further highlighting the potential for environmentally benign processes walisongo.ac.id.

"Click Chemistry" Characteristics: The efficiency, high yields, and mild reaction conditions often lead to these reactions being categorized as "click reactions," aligning with the principles of rapid, reliable, and highly selective chemical transformations nih.govfrontiersin.orgresearchgate.netnih.govnih.gov. This makes them attractive for the synthesis of renewable monomers and polymers with tunable properties nih.govfrontiersin.orgresearchgate.net.

Functionalization via Addition Reactions

Triethyl aconitate and its derivatives, such as trimethyl trans-aconitate, readily participate in addition reactions, allowing for the introduction of new functionalities and the creation of complex molecular architectures. These reactions leverage the carbon-carbon double bond present in the aconitate structure.

Synthesis of Novel Polycarboxylate Derivatives

A significant area of functionalization involves the aza-Michael addition reaction. Trimethyl trans-aconitate, a close analog of triethyl aconitate, acts as an effective Michael acceptor. This reaction with primary mono- or di-amines is characterized as a "click-reaction" due to its quantitative yield, ambient temperature conditions, and catalyst-free nature when performed in methanol as a solvent. frontiersin.orgfrontiersin.orgresearchgate.netcolab.wsresearchgate.netnih.govnih.gov

A key outcome of this cascade aza-Michael addition-cyclization reaction is the formation of N-functionalized pyrrolidone rings. frontiersin.orgfrontiersin.orgnih.gov Specifically, the reaction of trimethyl trans-aconitate with diamines yields "tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate)" compounds. These compounds are notable for their enhanced thermal stability, making them suitable as monomers for subsequent polycondensation reactions. frontiersin.orgfrontiersin.orgresearchgate.netcolab.wsresearchgate.netnih.govnih.gov This transformation represents a pathway to novel polycarboxylate derivatives with improved properties for polymer synthesis.

Development of Bio-based Surfactants

Aconitic acid and its esters, including trimethyl trans-aconitate, are explored in the development of "green surfactants" through addition reactions. researchgate.netnih.govmdpi.com A notable example involves the addition reaction between trimethyl trans-aconitate and alkyl mercaptan. This reaction successfully synthesizes polycarboxylate-based surfactants featuring S-type linkages. These surfactants are biodegradable and exhibit the valuable property of calcium sequestration. researchgate.netmdpi.com This highlights the utility of aconitate derivatives in creating environmentally friendly surface-active agents.

Polymerization and Cross-linking Reactions

The inherent unsaturation and multiple ester functionalities of triethyl aconitate make it a valuable compound in various polymerization and cross-linking applications, contributing to the development of new polymeric materials.

Monomer Development from Aconitate Derivatives

Aconitate derivatives are increasingly recognized for their role in monomer development, particularly for renewable and multifunctional polymers. The "tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate)" compounds, derived from the aza-Michael addition of trimethyl trans-aconitate with diamines, serve as thermally stable monomers. frontiersin.orgfrontiersin.orgresearchgate.netcolab.wsresearchgate.netnih.govnih.gov These monomers can be effectively utilized in melt-polycondensation reactions. frontiersin.orgfrontiersin.orgnih.govnih.gov

The broader concept involves the use of bio-based unsaturated dicarboxylic acids and their esters, such as aconitic acid, as monomers in melt-polycondensation processes. This approach enables the creation of polyesters, poly(ester-amide)s, and polyamides with tunable physicochemical properties, underscoring the potential of aconitate derivatives in sustainable polymer design. frontiersin.orgfrontiersin.orgnih.gov

Mechanisms of Polymer Formation and Cross-linking

The mechanisms governing polymer formation and cross-linking with triethyl aconitate derivatives are primarily rooted in addition and condensation reactions.

Addition Polymerization: As an unsaturated compound, triethyl aconitate can undergo addition polymerization, a chain-reaction process where unsaturated molecules add to a growing polymer chain, often initiated by free radicals. uomustansiriyah.edu.iq The carbon-carbon double bond in aconitate derivatives can remain unreacted during initial polymerization steps, providing sites for subsequent cross-linking. researchgate.net

Aza-Michael Cascade Reaction: In the context of the aza-Michael addition, the reaction with primary amines on trimethyl trans-aconitate leads to an intramolecular cyclization, forming N-functionalized pyrrolidone rings. This cascade reaction transforms the thermally unstable aconitate into more stable derivatives suitable for high-temperature melt-polycondensation. frontiersin.orgfrontiersin.orgnih.govnih.gov The resulting bis-pyrrolidone monomer with tetra-methylcarboxylate functionality can be co-polymerized to yield branched and cross-linked polyesters. frontiersin.org

Poly-esterification and Cross-linking: Aconitic acid, and by extension its esters, function as effective cross-linking agents. The carboxylic acid groups of aconitic acid can strongly react with amine groups, facilitating cross-linking in various polymer systems, such as polybenzimidazole (PBI) chains to enhance separation capabilities. nih.gov In poly-esterification reactions, aconitic acid, acting as a B3 monomer (having three reactive carboxylic acid groups), can combine with diols (A2 monomers, e.g., di(ethylene glycol)) in a one-pot reaction to form hyperbranched ester polymers. The reactivity of the three carboxylic acid groups, particularly the one farthest from the double bond, drives the esterification and subsequent branching/cross-linking. nih.gov Furthermore, aconitic acid has been shown to be an effective cross-linking agent for starch polymer-based cast films, improving properties like water solubility and swelling coefficient. nih.gov

The ability of aconitate derivatives to participate in both linear chain growth and network formation through their multiple reactive sites makes them valuable components in the design of advanced polymeric materials.

Advanced Analytical and Spectroscopic Characterization of Triethyl Aconitate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique widely employed for the structural elucidation of organic compounds, offering detailed information about the number, type, and connectivity of atoms within a molecule. For triethyl aconitate, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are invaluable.

¹H NMR spectroscopy provides insights into the proton environments, including their chemical shifts, integration (representing the number of protons), and spin-spin coupling patterns (multiplicity), which reveal neighboring protons. For triethyl aconitate, characteristic signals would be expected for the methyl protons (CH₃) and methylene (B1212753) protons (CH₂) of the ethyl ester groups, as well as the vinylic proton(s) and methylene protons adjacent to the double bond and carbonyl groups in the aconitate core.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton, with distinct signals for each unique carbon environment, including carbonyl carbons, sp² carbons of the double bond, and the aliphatic carbons of the ethyl groups. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment, aiding in the assignment of specific carbon atoms.

Triethyl aconitate can exist as geometric isomers (cis and trans) due to the presence of a carbon-carbon double bond within its structure wikipedia.org. NMR spectroscopy is highly effective in differentiating between such isomers and performing conformational analysis. The chemical shifts of protons and carbons, particularly those in close proximity to the double bond, are sensitive to the spatial arrangement of substituents. For instance, diagnostic chemical shifts and coupling constants (e.g., vicinal coupling constants across the double bond) can be used to distinguish between the (Z) and (E) isomers of triethyl aconitate.

Conformational analysis using NMR involves studying the preferred spatial arrangements of atoms in a molecule. While specific data for triethyl aconitate's conformational preferences were not found in the provided search results, the general principle applies: changes in chemical shifts and coupling constants with temperature or solvent can indicate different conformers and their interconversion rates.

NMR spectroscopy, particularly benchtop NMR, has emerged as a valuable tool for real-time reaction monitoring and kinetic studies. By acquiring NMR spectra at regular intervals during a chemical reaction, the disappearance of reactants and the formation of products can be observed and quantified by monitoring changes in the intensity (peak height or integral) of characteristic NMR signals. This allows for the determination of reaction rates, identification of intermediates, and elucidation of reaction mechanisms. For reactions involving triethyl aconitate, this approach would enable researchers to track its consumption and the formation of new compounds, providing critical kinetic data without the need for extensive sample preparation or interruption of the reaction.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification of compounds by determining their molecular mass and characteristic fragmentation patterns. It is also employed for the quantification of analytes in various matrices.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula of a compound with high accuracy. For triethyl aconitate, HRMS provides an exact mass measurement, which, when compared to the theoretical exact mass calculated from its elemental composition (C₁₂H₁₈O₆), allows for unambiguous molecular formula confirmation nih.gov. The molecular weight of triethyl aconitate is approximately 258.27 g/mol , with an exact mass of 258.11033829 Da nih.gov.

Table 1: Molecular Information for Triethyl Aconitate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₆ | nih.gov |

| Molecular Weight | 258.27 g/mol | nih.gov |

| Exact Mass | 258.11033829 Da | nih.gov |

| PubChem CID | 5462692 | nih.gov |

Coupling MS with separation techniques enhances its capabilities, allowing for the analysis of complex mixtures where individual components need to be separated before detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used and highly effective method for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds in complex matrices. While triethyl aconitate is a liquid wikipedia.org, its volatility would make it amenable to GC-MS analysis. For less volatile organic acids and esters, derivatization (e.g., silylation or esterification) is often employed to increase volatility and improve chromatographic separation and MS detection. The electron ionization mass spectra obtained from GC-MS reveal specific fragmentation patterns that are characteristic of triethyl aconitate, aiding in its identification even in the presence of other compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of a broader range of compounds, including those that are non-volatile or thermally labile, which may not be suitable for GC-MS. LC-MS has been successfully applied to identify and quantify various citrate (B86180) acid esters, including tributyl aconitate, in environmental samples. This demonstrates the applicability of LC-MS for the analysis of aconitate esters like triethyl aconitate, especially in complex biological or environmental samples where high sensitivity and selectivity are required.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): While less commonly cited for aconitate esters in the provided search results, CE-MS offers high separation efficiency for charged and polar molecules. Its coupling with MS provides a powerful tool for the analysis of complex biological samples, and it could potentially be applied to the analysis of triethyl aconitate or its charged derivatives, though its primary use for organic acids often involves derivatization to improve retention and detection.

Chromatographic Separations and Purification Methodologies

Chromatographic techniques are fundamental for the separation, isolation, and purification of triethyl aconitate from reaction mixtures or natural sources. These methods leverage differences in physicochemical properties (e.g., polarity, volatility) to achieve separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile and semi-volatile compounds. It is widely used for organic acids and their esters. For triethyl aconitate, reverse-phase HPLC methods, often employing C18 columns and a mobile phase consisting of acetonitrile (B52724)/water mixtures with acidic modifiers (e.g., phosphoric acid or formic acid for MS compatibility), would be suitable for analytical and preparative separations. HPLC allows for the determination of purity and the quantification of triethyl aconitate in various samples.

Gas Chromatography (GC): As mentioned in the context of GC-MS, gas chromatography is effective for separating volatile compounds. For triethyl aconitate, which is a liquid, GC can be used for purity assessment and quantification. Different stationary phases (e.g., DB-5, DB-624 capillary columns) and temperature programs can be optimized to achieve efficient separation from impurities.

Column Chromatography: For larger-scale purification, traditional column chromatography, often using silica (B1680970) gel as the stationary phase and solvent systems like hexane/ethyl acetate (B1210297), can be employed. This approach has been successfully used for the purification of related aconitate esters, such as trimethyl aconitate. This method is particularly useful for isolating triethyl aconitate from crude synthesis mixtures or extracts.

Gas Chromatography (GC) for Purity and Compositional Analysis

Gas Chromatography (GC) is a widely utilized technique for assessing the purity and compositional analysis of volatile and semi-volatile compounds like triethyl aconitate. GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For triethyl aconitate, GC can be employed to determine its purity, with reported purities often exceeding 98%, and even reaching 99.57% in some analytical results. lgcstandards.com

GC analysis is crucial for quality control, ensuring the absence of impurities and confirming the expected composition of the compound. For instance, in the analysis of triethyl citrate, triethyl aconitate is often listed as a related substance, with specifications for its maximum permissible limit, typically ≤0.2% by GC. itwreagents.commerckmillipore.comvwr.comvwr.commubychem.com This indicates the importance of GC in monitoring the presence of triethyl aconitate as an impurity in other related chemical products.

Liquid Chromatography (LC) for Non-Volatile Compounds

While GC is preferred for volatile compounds, Liquid Chromatography (LC) is indispensable for the analysis of non-volatile compounds or those that are thermally labile. Although triethyl aconitate itself is relatively volatile and well-suited for GC, LC techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for analyzing its non-volatile precursors, degradation products, or other related aconitate derivatives that may not be amenable to GC. LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase, making it suitable for a broader range of compounds, including those with higher molecular weights or polarities.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to enhance the analytical detection of compounds by altering their physical and chemical properties, such as volatility, thermal stability, and detectability by specific detectors. This is particularly relevant for compounds with polar functional groups that might otherwise exhibit poor chromatographic behavior or low ionization efficiency in mass spectrometry.

Trimethylsilyl (B98337) (TMS) Derivatization

Trimethylsilyl (TMS) derivatization is a common strategy employed to convert polar functional groups (e.g., hydroxyl, carboxyl, amino, and thiol groups) into more volatile and thermally stable TMS derivatives, making them suitable for GC-MS analysis. restek.comresearchgate.net For carboxylic acids, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) yields trimethylsilyl esters. restek.com

Aconitic acid, the parent acid of triethyl aconitate, can be derivatized to its tris(trimethylsilyl) ester, such as (E)-aconitic acid, 3TMS derivative (C15H30O6Si3) nist.gov and (Z)-aconitic acid, 3TMS derivative (C15H30O6Si3). nist.gov This derivatization improves their chromatographic performance and allows for their detection and identification by GC-MS. The molecular weight of the tris(trimethylsilyl) derivative of aconitic acid is 390.6516 g/mol . nist.govnist.gov

Pyrazoline Derivatization

Pyrazoline derivatization is a strategy that can be used to introduce a chromophore or a tag for enhanced detection, particularly in liquid chromatography or mass spectrometry. While direct literature on pyrazoline derivatization specifically for triethyl aconitate is limited, pyrazoline and its derivatives are known as intermediates in the synthesis of more complex chemical compounds and can be utilized for analytical purposes by introducing specific functionalities. wikipedia.org 2-Pyrazoline (C3H6N2) has a PubChem CID of 66962. nih.govtci-chemical-trading.comuni.lu

On-Tissue Chemical Derivatization for Spatial Metabolomics

On-tissue chemical derivatization is an advanced strategy predominantly used in spatial metabolomics, often in conjunction with mass spectrometry imaging (MSI), to enhance the detection and visualization of metabolites directly within biological tissues. nih.govfrontiersin.org This technique is particularly valuable for compounds that are present in low concentrations or have poor ionization efficiency.

For carboxylic acids, which include aconitic acid and its esters, on-tissue derivatization methods have been developed. For example, 2-picolylamine (2-PA) has been used to derivatize carboxylic acids on tissue sections for MALDI-MSI, enabling the detection of hundreds of new metabolite features. nih.govfrontiersin.org Another reagent, 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP), coupled with peptide coupling reagents like HATU or HBTU, has been shown to effectively derivatize carboxyls and aldehydes in brain tissue sections, significantly improving their detection sensitivity and allowing for spatial molecular imaging. acs.org The use of acetonitrile gas has also been shown to significantly increase the on-tissue derivatization efficiency of carboxyl-containing metabolites, improving MALDI-MSI sensitivity. sci-hub.se This approach allows for the comprehensive mapping of various carboxyl-containing metabolites, including tricarboxylic acid cycle intermediates and fatty acids, in biological tissues. sci-hub.senih.gov

Vibrational Spectroscopy (e.g., FTIR) and Thermal Analysis for Material Characterization

Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, and thermal analysis techniques are crucial for the material characterization of triethyl aconitate, providing insights into its molecular structure, functional groups, and thermal behavior.

FTIR spectroscopy provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. For aconitate esters, characteristic absorption bands related to the C=O stretching of the ester groups and the C=C stretching of the double bond would be observed. For example, the IR spectrum of related compounds has shown strong C=O stretching bands at approximately 1746 cm⁻¹ for α,β-unsaturated lactones and 1686 cm⁻¹ and 1674 cm⁻¹ for α,β-unsaturated aldehydes and ketones, respectively. researchgate.net While a specific FTIR spectrum for triethyl aconitate was not directly found in the search results, the trimethyl ester of aconitic acid shows FTIR spectra with techniques like capillary cell (neat). nih.gov

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, decomposition pathways, and phase transitions of a compound. While specific thermal analysis data for triethyl aconitate was not detailed in the search results, these techniques are routinely applied to characterize the thermal properties of organic compounds and esters, including their boiling points and decomposition temperatures. The boiling point of triethyl aconitate is reported to be 324.3 °C at 760 mmHg and its flash point is 139 °C, which are relevant thermal properties. chemsrc.com

Computational Chemistry and Modeling of Triethyl Aconitate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for probing the electronic structure and predicting the reactivity of molecules like triethyl aconitate. These calculations provide insights into molecular geometries, energy landscapes, and reaction mechanisms.

Density Functional Theory (DFT) is widely employed in computational chemistry to study the electronic structure and reactivity of molecular systems smolecule.com. For triethyl aconitate, DFT can be applied to elucidate the intricate details of its reaction pathways, such as esterification or derivatization processes. DFT calculations allow for the investigation of transition states, reaction intermediates, and energy barriers, providing a mechanistic understanding of how triethyl aconitate is formed or transformed chemicalbook.com. For instance, DFT-based molecular mechanism studies have been utilized to understand the stability and intermolecular hydrogen bond interactions in systems involving aconitic acid and its esters nih.gov. Such studies can reveal how different reaction conditions or catalysts might influence the selectivity and yield of triethyl aconitate synthesis.

Quantum chemical methods are also instrumental in predicting spectroscopic properties, which are crucial for the characterization and identification of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, can be simulated using quantum chemistry to predict chemical shifts and coupling constants imperial.ac.uk. For triethyl aconitate and its derivatives, such simulations can aid in the accurate assignment of experimental NMR spectra, confirming molecular structures and stereochemistry. For example, 1H NMR spectra have been reported for trimethyl trans-aconitate, demonstrating the utility of NMR in characterizing aconitate esters. In metabolomics research, NMR spectroscopy, often combined with chemometrics, is used to analyze complex biological samples, where the precise identification of metabolites like cis-aconitate is critical. The ability to computationally predict these spectroscopic fingerprints enhances the confidence in structural elucidation, especially for newly synthesized or isolated aconitate esters.

Molecular Dynamics Simulations of Triethyl Aconitate in Polymeric Matrices

Studies on similar triester plasticizers, such as triethyl citrate (B86180) (TEC), have utilized MD simulations to understand their plasticizing effects in polymers like polylactic acid (PLA). These simulations can reveal how the plasticizer molecules increase the free volume within the polymer matrix, enhance chain mobility, and reduce viscosity, which are characteristic effects of plasticization. For triethyl aconitate, MD simulations could model its diffusion within a polymer, its compatibility with different polymer types, and its impact on properties such as glass transition temperature and mechanical flexibility. This computational approach allows researchers to predict and optimize the performance of triethyl aconitate as a plasticizer without extensive experimental trials.

Kinetic Modeling of Esterification and Derivatization Processes

Kinetic modeling is essential for understanding and optimizing chemical reactions, including the esterification of aconitic acid to produce triethyl aconitate and its other esters. These models describe the rates at which reactants are consumed and products are formed, providing a quantitative framework for reaction engineering.

Research has focused on the esterification of aconitic acid with various alcohols, such as n-butanol to produce tributyl aconitate, using solid acid catalysts like Amberlyst-15. Kinetic studies investigate the influence of key reaction conditions, including temperature, catalyst loading, and reactant molar ratios, on the conversion and selectivity of ester formation. Different kinetic models, such as the pseudo-homogeneous (PH) model and the Eley-Rideal (E-R) model, have been applied to simulate the kinetic process, with the E-R model often showing superior suitability for specific reactions. The non-ideality of reaction systems can be accounted for using methods like the UNIFAC group contribution method. For the synthesis of triethyl aconitate, similar kinetic modeling approaches can be employed to determine optimal reaction parameters for maximizing yield and purity.

The following table illustrates typical parameters and outcomes from kinetic studies on aconitate esterification:

| Parameter | Optimal Value/Observation | Reference |

| Temperature | 115 °C (for tributyl aconitate synthesis) | |

| Initial Molar Ratio (Acid:Alcohol) | 1:4 (for aconitic acid:n-butanol) | |

| Catalyst Loading | 25% (for tributyl aconitate synthesis) | |

| Kinetic Model | Eley-Rideal (E-R) model often superior for simulation | |

| Conversion of Aconitic Acid | Increased significantly with temperature and catalyst loading |

Chemometrics and Data Analytics in Aconitate Research

Chemometrics, the application of statistical and mathematical methods to chemical data, along with broader data analytics techniques, plays a vital role in extracting meaningful information from complex datasets in aconitate research. These approaches are particularly useful for multivariate analysis, pattern recognition, and optimizing experimental design.

In metabolomics, where aconitate and its related compounds are often detected, chemometrics is extensively used to analyze spectroscopic data, especially from NMR. Techniques such as Principal Component Analysis (PCA) are central to this process, allowing for the reduction of high-dimensional datasets and the identification of underlying patterns or differences between samples. For instance, PCA has been used in studies involving aconitic acid to visualize primary factors affecting genotype and environmental dependence in plant extracts. Multivariate analysis helps in interpreting complex metabolite profiles and identifying significant changes in compound levels, such as cis-aconitate, under different conditions. Beyond metabolomics, chemometrics can be applied to optimize reaction conditions for esterification processes or to analyze structure-property relationships for aconitate esters, leading to more efficient and targeted research outcomes.

Compound Names and PubChem CIDs

Biochemical and Metabolic Pathways Involving Aconitic Acid Esters Non Human Focus

Metabolomic Profiling of Aconitate Esters in Non-Human Biological Matrices

Metabolomic profiling studies, which aim to comprehensively identify and quantify small molecules in biological samples, have widely reported the presence of aconitic acid (both cis and trans isomers) as a key intermediate of the TCA cycle in various non-human biological matrices. For example, cis-aconitate is a commonly identified TCA cycle metabolite in metabolomic analyses of diverse organisms, including plants and animal models. frontiersin.orgoup.comnih.gov Studies on plants like sugarcane, sweet sorghum, oats, rye, wheat, barley, and maize have detected trans-aconitic acid, where it can accumulate to high levels and is considered a "tricarboxylic acid pool". nih.govresearchgate.netencyclopedia.pub Metabolomic analyses in non-human primates have also identified TCA cycle intermediates, including cis-aconitic acid, in biofluids such as urine and serum. nih.gov

However, the specific detection or quantification of triethyl aconitate itself in metabolomic profiles of non-human biological matrices is not widely reported in the scientific literature. The compound's primary industrial use as a plasticizer suggests that its presence in biological systems, if any, would likely be due to exogenous exposure rather than endogenous metabolic production.

Due to the absence of specific data on triethyl aconitate in non-human metabolomic profiles, a data table for this section cannot be provided.

Applications of Triethyl Aconitate in Advanced Materials and Chemical Synthesis

Polymeric Material Research

Triethyl aconitate demonstrates versatility in polymeric material research due to its capacity to interact with and modify polymer structures.

Role as Bio-based Plasticizers in Polymer Formulations

Plasticizers are crucial additives that impart flexibility and enhance the durability of polymers. smolecule.com Triethyl aconitate, alongside other aconitic acid esters such as tributyl aconitate, has been identified as a bio-based plasticizer. researchgate.netresearchgate.net These bio-based alternatives are increasingly favored over conventional phthalate (B1215562) esters (PAEs) due to concerns regarding their potential leaching from plastic products and subsequent environmental and health impacts. researchgate.net Notably, aconitic acid itself has been shown to function as an effective plasticizer for starch films, even at low concentrations, typically ranging from 2% to 5%. researchgate.net

Cross-linking Agents for Polymer Modification

Cross-linking agents are essential for forming covalent bonds between polymer chains, thereby enhancing their mechanical strength, thermal stability, and chemical resistance. hengdasilane.com Aconitic acid, an unsaturated tricarboxylic acid, has been proven to be an effective cross-linking agent for starch polymer-based cast films. researchgate.netmdpi.com At higher concentrations, aconitic acid can also act as a potent plasticizer, which may lead to reduced thermal stability and tensile strength, resulting in a softer, more flexible film. mdpi.com The carboxylic acid groups present in aconitic acid can react with amine groups, facilitating the cross-linking of polymers like polybenzimidazole (PBI) to improve their separation capabilities, a property beneficial in industrial gas separation processes. mdpi.com

Development of New Monomers for Specialty Polymers

The reactive nature of triethyl aconitate makes it an intriguing candidate for the synthesis of novel monomers tailored for specialty polymers. For example, trimethyl trans-aconitate, a closely related aconitic acid ester, can be employed in aza-Michael reactions with primary amines to yield tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate). mdpi.comfrontiersin.org This product serves as a valuable monomer for polymer reactions, exhibiting excellent thermal stability and suitability for polycondensation reactions. mdpi.comfrontiersin.org This synthetic pathway aligns with principles of green chemistry, as the aza-Michael addition proceeds quantitatively and rapidly under ambient conditions. frontiersin.org

Polyester (B1180765) Synthesis for Biomaterials (e.g., Tissue Engineering Scaffolds)

Aconitic acid, the foundational compound from which triethyl aconitate is derived, is extensively utilized in the production of diverse polyesters due to the inherent reactivity of its three carboxylic acid groups. mdpi.com These polyesters find significant applications in the field of biomaterials, including tissue engineering. researchgate.netmdpi.com For instance, aconitic acid has been instrumental in the synthesis of biocompatible polyesters for bone tissue engineering. mdpi.com In one reported study, aconitic acid was combined with glycerol (B35011) and cinnamic acid in a polycondensation reaction to create a polymer scaffold that effectively mimics the extracellular matrix, thereby promoting bone tissue assembly in the presence of growth factors. mdpi.com Furthermore, aconitic acid has been incorporated into the synthesis of hyperbranched ester polymers through a one-pot polymerization reaction with di(ethylene glycol). mdpi.com Such biodegradable and tissue-compatible polymers hold considerable promise for applications in ophthalmic, cardiac, and vascular tissue engineering. mdpi.comnih.gov

Intermediates in Complex Organic Synthesis

Triethyl aconitate functions as a versatile intermediate, facilitating the synthesis of a variety of other valuable chemical compounds. cymitquimica.comontosight.ai

Precursors for High-Value Chemicals

The ester groups within triethyl aconitate can undergo hydrolysis or further chemical transformations to yield diverse derivatives, underscoring its utility in organic synthesis. ontosight.ai Aconitic acid, the precursor to triethyl aconitate, is recognized by the U.S. Department of Energy as a top value-added chemical, serving as a fundamental building block and precursor for other crucial chemicals and polymers. researchgate.netmdpi.com For instance, aconitic acid can be decarboxylated to produce methylacrylic acid (MAA), a compound widely used in the production of bio-based polymers. mdpi.com Additionally, aconitic acid, in conjunction with other polycarboxylates, can be employed in addition reactions to synthesize environmentally friendly surfactants. mdpi.com Trimethyl trans-aconitate, a related compound, has been utilized in reactions with alkyl mercaptans to synthesize polycarboxylate-based surfactants featuring S-type linkages, which are both biodegradable and capable of calcium sequestration. mdpi.com

Green Chemical Transformations

Triethyl aconitate, as an ester derived from aconitic acid, holds relevance in the realm of green chemical transformations, particularly through its synthesis and potential applications as a bio-based material. Aconitic acid, the parent compound, can be sustainably sourced from renewable feedstocks such as sugarcane and sweet sorghum, positioning its esters within the framework of green chemistry principles researchgate.netmdpi.com.

The synthesis of triethyl aconitate typically involves the direct esterification of aconitic acid with ethanol (B145695) under acidic conditions mpg.de. This process, when optimized for efficiency and minimal waste, aligns with sustainable chemical manufacturing. While research often highlights trimethyl trans-aconitate for specific green chemical reactions, such as aza-Michael additions for producing polymer monomers and the synthesis of green surfactants, triethyl aconitate shares the bio-based origin of its parent acid researchgate.netmdpi.comfrontiersin.orgacademie-sciences.fr. For instance, trimethyl trans-aconitate has been employed in "green" click reactions with primary amines to yield tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate), a monomer for polymer reactions researchgate.netmdpi.comfrontiersin.org. It has also been utilized in addition reactions with alkyl mercaptans to synthesize biodegradable polycarboxylate-based surfactants mdpi.com. These examples underscore the potential for similar, albeit less extensively documented, applications for triethyl aconitate in developing more environmentally benign chemical processes and materials, particularly given its identification as a bio-based plasticizer mdpi.com.

Research in Flavor Chemistry and Formulation Science

Triethyl aconitate is recognized for its contributions to flavor and fragrance profiles, making it a valuable component in formulation science.

Investigation of Contribution to Flavor and Fragrance Properties

Triethyl aconitate is utilized in the flavor industry as a flavoring agent, primarily owing to its characteristic fruity and slightly sweet notes ontosight.ai. This organoleptic profile makes it suitable for enhancing the sensory experience in various food products and beverages. A related compound, ethyl aconitate (a mixed ester), has been described as possessing a "sweet fruity winey" odor, further illustrating the flavor and fragrance potential within the aconitate ester family .

Table 1: Flavor and Fragrance Properties of Triethyl Aconitate and Related Esters

| Compound Name | Odor/Flavor Description | Primary Use | Source of Description |

| Triethyl Aconitate | Fruity, slightly sweet notes | Flavoring | ontosight.ai |

| Ethyl Aconitate | Sweet fruity winey odor | Flavoring |

Investigative Studies in Agricultural Chemical Formulations

While specific detailed research on triethyl aconitate in agricultural chemical formulations is less extensively documented, its potential is indicated by its compatibility with various solvents, suggesting its utility as a component in such formulations mpg.de. More significantly, the parent compound, aconitic acid, has been identified for its bioactivity relevant to agriculture. Aconitic acid has been reported as a potential nematicide, as well as possessing antifeedant and antifungal properties researchgate.netmdpi.comresearchgate.net. These inherent biological activities of aconitic acid suggest that its ester derivatives, including triethyl aconitate, could be explored for similar applications in crop protection and agricultural chemistry, potentially contributing to the development of new, bio-based agricultural aids.

Exploration of Bioactivity in Non-Human Systems

The exploration of triethyl aconitate's bioactivity in non-human systems is an area of emerging interest, often drawing parallels from the known biological roles of its parent compound, aconitic acid.

Nematicidal Properties

Aconitic acid itself has been identified as a potential non-toxic nematicide, functioning as a potent inhibitor of aconitase researchgate.net. Research has indicated that aconitic acid can act as an effective nematode inhibitor, with its impact on Caenorhabditis elegans shown to be influenced by pH researchgate.netacs.org. Furthermore, aconitic acid plays various biological roles in plants, including conferring unique survival advantages as an antifeedant and antifungal agent researchgate.netmdpi.com. While direct, detailed studies specifically on the nematicidal properties of triethyl aconitate are not widely reported, the established nematicidal activity of aconitic acid provides a strong rationale for investigating triethyl aconitate and other aconitate esters for their potential in controlling nematodes and other agricultural pests. For example, the tributyl ester of aconitic acid has demonstrated efficacy in nematicidal formulations and against Aeromonas spp. inhibition, suggesting that esterification does not necessarily negate bioactivity and can even enhance it for specific applications . This indicates a promising avenue for future research into the nematicidal and broader bioactive potential of triethyl aconitate in non-human biological systems.

Antifungal Activity

Triethyl aconitate (TEA) is an organic compound derived from aconitic acid through esterification with ethanol. While aconitic acid itself and certain other ester derivatives have been explored for their biological activities, including antifungal properties, specific detailed research findings focusing solely on the antifungal activity of triethyl aconitate are not extensively documented in the readily available scientific literature. Triethyl aconitate is more commonly recognized for its applications as a plasticizer in polymer industries guidechem.comnih.gov.

Research into the antimicrobial properties of aconitic acid and its derivatives often highlights the parent compound or other esters. For instance, trans-aconitic acid has been noted for its role in plant defense mechanisms, exhibiting antifungal properties nih.govresearchgate.net. It has also been identified as an antimicrobial agent capable of blocking the transformation of Leishmania donovani amastigotes to promastigotes fishersci.se.

More specific antifungal activity data, including minimum inhibitory concentrations (MICs), have been reported for related compounds such as trimethyl trans-homoaconitate (B1236287). This compound, which is a structural analog of an intermediate in the L-α-aminoadipate pathway of L-lysine biosynthesis in fungi, has demonstrated antifungal effects against human pathogenic yeasts. For example, trimethyl trans-homoaconitate inhibited the growth of various Candida species with MIC values ranging from 16 to 32 µg/mL nih.gov. It is crucial to note that trimethyl trans-homoaconitate is structurally distinct from triethyl aconitate, possessing an additional methylene (B1212753) group in its carbon backbone and methyl rather than ethyl ester groups.

While the broader class of aconitate esters and aconitic acid itself show promise in biological applications, including antifungal defense, direct and detailed research specifically quantifying the antifungal efficacy of triethyl aconitate (e.g., through MIC values against various fungal strains) is limited in the current public domain. Studies that mention triethyl aconitate in a microbiological context often relate to its biodegradability as a plasticizer, where it might serve as a carbon source for microbial growth rather than acting as an inhibitory agent sigmaaldrich.com.

Environmental Research and Sustainable Production of Triethyl Aconitate

Sustainable Sourcing of Aconitic Acid Precursors

The sustainable production of triethyl aconitate begins with the environmentally responsible sourcing of its primary precursor, aconitic acid.

Recovery from Agricultural By-products (e.g., Sugarcane Molasses)

Aconitic acid is notably prevalent in sugar crops such as sugarcane and sweet sorghum, where it accumulates in their juices, syrups, and particularly in molasses fishersci.cafishersci.se. Sugarcane molasses, a readily available and inexpensive agricultural byproduct, serves as a significant renewable source for aconitic acid, with concentrations reported to reach as high as 4.4% (on a Brix basis) in C (Backstrap) molasses fishersci.ca.

Various methods have been investigated for the recovery of aconitic acid from these by-products. Liquid-liquid extraction is a prominent technique, with ethyl acetate (B1210297) demonstrating considerable effectiveness. Studies have reported recovery rates of up to 69% of trans-aconitic acid (TAA) with 99.9% purity from Louisiana sugarcane molasses using ethyl acetate extraction fishersci.ca. Another study utilizing ethyl acetate achieved 40-60% recovery, yielding a product with 78-95% purity, deemed sufficient for the synthesis of biodegradable polyesters metabolomicsworkbench.org. While butanol extraction has also been explored, it typically results in higher aconitic acid yields but with comparatively lower purity fishersci.ca.

Ion-exchange resins represent another viable recovery pathway, capable of achieving over 97% recovery of aconitic acid nih.gov. This process involves passing diluted molasses over an anion-exchange resin, followed by elution of the adsorbed aconitic acid using a mineral acid nih.gov. Precipitation methods, such as the formation of tricalcium aconitate through the addition of calcium chloride, have also been studied. However, these methods can lead to the generation of substantial sludge and the co-precipitation of other compounds, which can negatively impact the purity of the recovered acid nih.govnih.govmdpi.com.

Table 1: Aconitic Acid Recovery from Sugarcane Molasses via Different Methods

| Method | Recovery (%) | Purity (%) | Notes | Source |

| Ethyl Acetate Extraction | Up to 69 | 99.9 | From Louisiana sugarcane molasses | fishersci.ca |

| Ethyl Acetate Extraction | 40-60 | 78-95 | Suitable for biodegradable polyester (B1180765) synthesis; 40°C extraction yielded higher purity metabolomicsworkbench.org | metabolomicsworkbench.org |

| Butanol Extraction | Higher | Lower | Compared to ethyl acetate extraction | fishersci.ca |

| Ion-Exchange Resins | Over 97 | N/A | General recovery potential | nih.gov |

Process Optimization for Industrial Scale Recovery

Optimizing the recovery processes for aconitic acid from agricultural by-products is critical for achieving industrial scalability and economic viability. Key parameters that significantly influence extraction efficiency and product purity include pH, temperature, extractant concentration, and the solvent-to-molasses ratio metabolomicsworkbench.orgnih.govlabsolu.caeuropa.eu. For instance, in liquid-liquid extraction, increasing the extraction temperature to 40°C has been shown to notably enhance aconitic acid recovery when using ethyl acetate metabolomicsworkbench.org.

The economic feasibility of aconitic acid recovery is often directly linked to its concentration in the molasses feedstock; concentrations of 3% or higher are generally considered necessary for cost-effective operations nih.gov. Furthermore, process improvements extend to the efficient recycling and reuse of solvents and resins, which are essential for minimizing waste generation and resource consumption metabolomicsworkbench.orgnih.gov. Beyond direct extraction, emerging strategies for sustainable aconitic acid production include the metabolic engineering of microbial strains and the optimization of fermentation conditions using sugar- and aconitic acid-rich feedstocks like sugarcane molasses mpg.desigmaaldrich.comontosight.ai. These biotechnological approaches aim to increase the carbon flux towards aconitic acid or its derivatives, offering alternative and potentially more sustainable production routes.

Environmental Fate and Transport Studies in Abiotic Systems

Leaching Behavior from Polymeric Materials in Soil

Triethyl aconitate, as an ester of aconitic acid, can be incorporated into polymeric materials as a plasticizer nih.govresearchgate.net. A recognized environmental concern associated with plasticizers is their potential to leach from plastic products, such as films, into the surrounding environment, including soil nih.gov. While comprehensive, detailed research specifically on the leaching behavior of triethyl aconitate from polymeric materials in soil is not extensively documented, the general principles of plasticizer migration suggest that such leaching is a possibility. Plasticizers are typically not covalently bound to the polymer matrix, allowing for their gradual dispersion over time nih.gov. The extent of this leaching would be influenced by various factors, including the specific polymer composition, environmental conditions (e.g., temperature, moisture levels, soil type), and the formulation of the material containing triethyl aconitate. Further dedicated studies are needed to quantify the leaching rates and patterns of triethyl aconitate under diverse environmental conditions.

Degradation Pathways in Environmental Matrices

The specific abiotic degradation pathways of triethyl aconitate in environmental matrices such as water, air, or soil in the absence of microbial activity are not explicitly detailed in current literature. However, as an ester, triethyl aconitate is generally susceptible to hydrolysis, a process that would yield aconitic acid and ethanol (B145695).

Aconitic acid, the precursor, is a natural organic acid found widely in plants and is known to be metabolized by various microorganisms fishersci.camdpi.comnih.gov. For example, certain bacteria like Bacillus velezensis FZB42 possess the ability to sense and catabolize trans-aconitic acid, isomerizing it to cis-aconitic acid, which then integrates into the tricarboxylic acid (TCA) cycle nih.gov. This suggests that aconitate esters, including triethyl aconitate, are likely to undergo biodegradation in environmental matrices where microbial activity is present govinfo.govasm.org. Studies on the microbiological degradation of plasticizers have indicated that triethyl aconitate can serve as a carbon source for microbial growth, including fungi such as Aspergillus versicolor and bacteria like Pseudomonas aeruginosa govinfo.govasm.org. This highlights biological degradation as a significant pathway for its environmental breakdown.

Indirect evidence from structurally analogous fatty acid esters, such as ethyl decanoate, suggests that these substances are generally expected to be readily biodegradable europa.eu. This provides a reasonable indication that triethyl aconitate, also an ester, would likely follow similar biodegradation pathways in the environment. It is important to note that some safety data sheets report "no data available" for its toxicity to aquatic organisms (fish, daphnia, algae, and microorganisms), indicating a need for more specific environmental impact assessments for this compound chemicalbook.com.

Green Chemistry Paradigms in Aconitate Ester Production

The production and application of aconitate esters, including triethyl aconitate, are increasingly being aligned with the principles of green chemistry, driven by the growing demand for sustainable and environmentally benign chemical processes and products.

A fundamental aspect of this alignment is the sustainable sourcing of aconitic acid, the precursor to these esters. Aconitic acid is abundantly available from renewable agricultural by-products, particularly sugarcane molasses and sweet sorghum fishersci.cafishersci.sempg.de. The utilization of these waste streams not only provides an inexpensive and readily available feedstock but also contributes to the valorization of agricultural residues, thereby reducing environmental burden and promoting a circular economy fishersci.cachemicalbook.com.

In terms of synthesis, aconitic acid and its esters are being actively explored in "green" reaction methodologies. For example, trimethyl-trans-aconitate has been successfully employed in aza-Michael reactions with primary amines, which are characterized as "green" click reactions for the production of monomers suitable for polymer synthesis nih.govmdpi.com. This exemplifies the adoption of more efficient and atom-economical synthetic pathways. Furthermore, aconitic acid, in conjunction with other polycarboxylates, can be used in addition reactions to synthesize "green" surfactants. These surfactants are notable for their biodegradability and their ability to sequester calcium, offering environmentally preferable alternatives to conventional, less sustainable surfactants nih.gov.

Reduced Solvent Use and Waste Minimization

Traditional chemical synthesis often relies heavily on volatile organic solvents, which can pose environmental and health risks. Sustainable approaches for triethyl aconitate production aim to reduce or eliminate the use of such solvents and minimize waste generation.

One promising strategy involves the use of bio-renewable feedstocks. Aconitic acid, the precursor for triethyl aconitate, can be sustainably sourced from agricultural residues such as sugarcane, molasses, and sweet sorghum syrup researchgate.net. This utilization of waste products from other industries contributes significantly to waste minimization at the feedstock level.

In the broader family of aconitate esters, studies have demonstrated the feasibility of "green" click reactions that proceed with minimal or no solvent. For instance, the aza-Michael addition reaction involving trimethyl trans-aconitate (a closely related ester) can be carried out quantitatively at room temperature in methanol (B129727), which is considered a greener solvent, and importantly, without the need for a catalyst frontiersin.org. This highlights a pathway for reduced solvent consumption and the elimination of catalyst-related waste.

Furthermore, the development of heterogeneous and reusable catalysts is crucial for waste minimization. In the esterification of aconitic acid to produce other aconitate esters, such as tributyl aconitate, solid acid catalysts like Amberlyst-15 have been successfully employed researchgate.net. These catalysts are easily separable from the reaction mixture, allowing for their reuse and reducing the generation of catalyst waste, thereby promoting a more sustainable and waste-minimized process researchgate.net. This approach aligns with green chemistry principles by offering a bio-renewable synthetic route and milder operating parameters researchgate.net.

Energy Efficiency in Synthesis

Energy consumption is a significant factor in the environmental footprint of chemical manufacturing. Research into the synthesis of triethyl aconitate and related compounds emphasizes methods that improve energy efficiency, often by reducing reaction times, lowering temperatures, or employing alternative energy sources.

The "green" click reactions observed with trimethyl trans-aconitate are notable for their energy efficiency, as they proceed quantitatively within minutes under ambient conditions, eliminating the need for energy-intensive heating or cooling frontiersin.org. This demonstrates a significant reduction in the energy input required for the reaction.

The optimization of reaction conditions, including temperature and catalyst loading, also plays a role in energy efficiency. Studies on the esterification of aconitic acid have shown that conversion can be significantly increased with optimized temperature and catalyst loading, leading to more efficient use of resources and potentially lower energy input per unit of product researchgate.net.

Concluding Remarks and Future Research Perspectives

Current Gaps in Knowledge and Unexplored Research Avenues

Despite its established applications, several aspects of triethyl aconitate's chemistry and potential utility remain underexplored. A significant gap exists in the comprehensive understanding of its precise role and metabolic fate in biological systems, especially beyond its general classification as a potential precursor for compounds with pharmacological interest. While aconitic acid, the parent compound, is an intermediate in the tricarboxylic acid (TCA) cycle and plays various biological roles, the specific biological activities and mechanisms of action of triethyl aconitate itself are not fully elucidated. ontosight.aimdpi.comfrontiersin.orgmdpi.comelifesciences.org Further research is needed to investigate its interactions with biological molecules and pathways, without delving into dosage or safety profiles.

Another area requiring more investigation is the detailed exploration of novel synthetic pathways that prioritize green chemistry principles. While direct esterification and transesterification methods are known for synthesizing triethyl aconitate, optimizing these processes for higher yields, reduced energy consumption, and minimized waste generation presents an ongoing research challenge. smolecule.comresearchgate.net The influence of various catalytic conditions on the selectivity and yield of specific triethyl aconitate isomers (E- vs. Z-) also warrants further study to enable precise control over its structural properties for targeted applications. researchgate.net

The long-term stability and degradation pathways of triethyl aconitate in diverse environmental matrices, particularly when used as a plasticizer, represent an unexplored avenue. Understanding its environmental fate is crucial for assessing its sustainability and broader ecological impact. mdpi.com

Emerging Trends in Aconitate Ester Science

The field of aconitate ester science is witnessing emerging trends, primarily driven by the increasing demand for bio-based and sustainable chemicals. One prominent trend is the focus on utilizing aconitic acid, the precursor to aconitate esters, as a renewable feedstock derived from agricultural waste products like sugarcane and sweet sorghum. mdpi.comresearchgate.netresearchgate.netnih.gov This aligns with the biorefinery concept, aiming to convert biomass into high-value chemicals. researchgate.net

Research is also trending towards the synthesis of novel aconitate esters with tailored properties for specific applications, moving beyond traditional uses. For instance, the exploration of aconitate esters as components in advanced materials, such as bio-based polymers and surfactants, is gaining traction. mdpi.comnih.govresearchgate.netresearchgate.net The use of aconitate derivatives in "click chemistry" reactions for polymer synthesis, particularly involving trimethyl trans-aconitate, highlights a shift towards efficient and environmentally friendly synthetic methodologies. nih.govresearchgate.net

Furthermore, there is an increasing interest in understanding the isomeric forms of aconitate esters and their distinct properties. The recognition of (E)- and (Z)-isomers of triethyl aconitate and their potential impact on applications suggests a trend towards more precise control over molecular architecture to optimize performance. ontosight.aisynzeal.comaxios-research.comuspnf.com

Potential for Interdisciplinary Research Collaborations

Advancing the understanding and application of triethyl aconitate necessitates robust interdisciplinary research collaborations.

Materials Science and Engineering: Collaboration with materials scientists is crucial for developing new bio-based polymers and composites where triethyl aconitate can function as a plasticizer or a monomer. This includes investigating its compatibility with various polymer matrices, its effect on mechanical properties, and its long-term performance in different material applications. smolecule.commdpi.comresearchgate.netresearchgate.net Research findings on related aconitate esters, such as tributyl aconitate, as alternative plasticizers to phthalates, underscore this potential. researchgate.netacs.orgresearchgate.net

Biochemistry and Metabolomics: Partnerships with biochemists and metabolomics experts can shed light on the precise biological pathways involving triethyl aconitate and other aconitate esters. This could involve studies on its metabolism, enzymatic transformations, and potential roles in cellular processes, building upon the known involvement of aconitic acid in the TCA cycle. frontiersin.orgmdpi.comelifesciences.orgmedrxiv.org